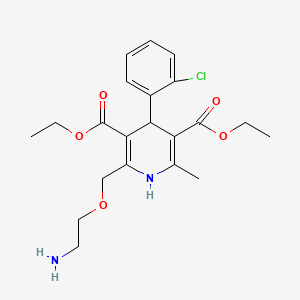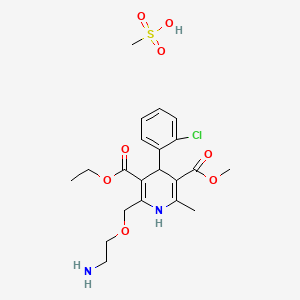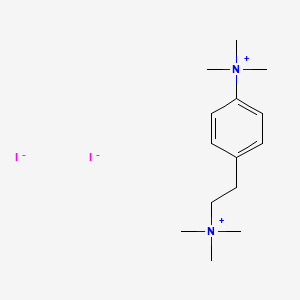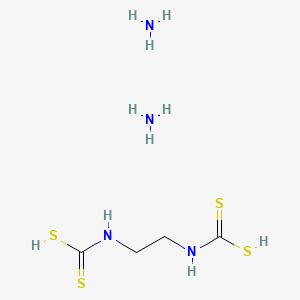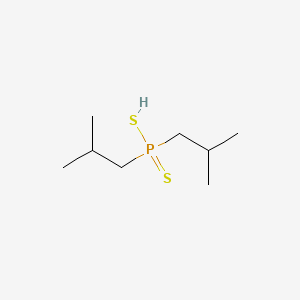
Bis(2-methylpropyl)phosphinodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl)phosphinodithioic acid is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Properties
- Bis(2-methylpropyl)phosphinodithioic acid and related compounds have been explored in the synthesis of various chemical compounds. For instance, Wu and Berkman (2005) demonstrated the effectiveness of a related reagent, Bis(9-fluorenylmethyl)phosphite, in the N-phosphorylation of amino acid methyl esters, leading to high yields and crystalline products (Wu & Berkman, 2005).
Catalysis
- Compounds structurally similar to Bis(2-methylpropyl)phosphinodithioic acid have been utilized in catalysis. Gridnev et al. (2001) discussed the use of chiral C2-symmetric bis(trialkyl)phosphine ligands in Rh(I)-catalyzed asymmetric hydrogenation reactions (Gridnev et al., 2001).
Coordination Chemistry
- The coordination chemistry of bis(phosphinate) ligands, closely related to Bis(2-methylpropyl)phosphinodithioic acid, has been explored in various studies. Xu, Rettig, and Orvig (2001) investigated lanthanide chemistry with a bis(phosphinate) ligand, revealing interesting binding properties with lanthanides (Xu, Rettig, & Orvig, 2001).
Photophysical Properties
- Studies have also explored the photophysical properties of compounds with structural motifs similar to Bis(2-methylpropyl)phosphinodithioic acid. In 2019, Su and Zheng synthesized iridium(iii) complexes with bis(phosphinodithioic) acid ligands, demonstrating their application in organic light-emitting devices (OLEDs) (Su & Zheng, 2019).
Applications in Material Science
- Bis(phosphinodithioic) acid derivatives have been utilized in the development of materials with specific properties. Fast et al. (2016) reported the unique photo-induced reactivity of bis(mesitoyl)phosphinic acid, demonstrating its potential as a phosphorus-based reagent (Fast et al., 2016).
Metal Complexation and Extraction
- The ability of bis(phosphinic) acid derivatives to form metal complexes has been a subject of interest. Beltrami et al. (2013) investigated the extraction of uranium (VI) using various phosphoric, phosphinic, dithiophosphoric, and dithiophosphinic acid derivatives, highlighting their potential in uranium recovery processes (Beltrami et al., 2013).
properties
CAS RN |
13360-80-0 |
|---|---|
Product Name |
Bis(2-methylpropyl)phosphinodithioic acid |
Molecular Formula |
C8H19PS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
bis(2-methylpropyl)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2/c1-7(2)5-9(10,11)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
PTZADPBANVYSTR-UHFFFAOYSA-N |
SMILES |
CC(C)CP(=S)(CC(C)C)S |
Canonical SMILES |
CC(C)CP(=S)(CC(C)C)S |
Appearance |
Solid powder |
Other CAS RN |
13360-80-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bis(2-methylpropyl)phosphinodithioic acid; Diisobutyl dithiophosphinate; J663.879A; Diisobutyldithiophosphinic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)
![6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid](/img/structure/B1667235.png)



![4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid](/img/structure/B1667240.png)
![2-[3-(Aminomethyl)-4-(2,4-Dichlorophenyl)-2-Methyl-5-Oxo-5,7-Dihydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-N,N-Dimethylacetamide](/img/structure/B1667241.png)


